
(2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone typically involves the formation of the thiazole ring followed by the introduction of the difluoromethyl and bromophenyl groups. One common method involves the reaction of 2-aminothiazole with a difluoromethylating agent under controlled conditions to introduce the difluoromethyl group. Subsequently, the bromophenyl group is introduced through a substitution reaction using a brominated phenyl compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
(2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the bromophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products can have different biological and chemical properties, making them useful for further research and applications .
科学的研究の応用
Chemistry
In chemistry, (2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. The thiazole ring is known for its biological activity, and the presence of the difluoromethyl and bromophenyl groups can enhance its effectiveness against certain pathogens .
Medicine
In medicine, this compound is investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including the development of new materials with enhanced performance characteristics .
作用機序
The mechanism of action of (2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone involves its interaction with specific molecular targets in cells. The thiazole ring can bind to enzymes and receptors, modulating their activity. The difluoromethyl and bromophenyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application, but common targets include enzymes involved in cell signaling and metabolism .
類似化合物との比較
Similar Compounds
- **(2-Amino-4-(trifluoromethyl)
(2-Amino-4-phenyl-thiazol-5-yl)(phenyl)methanone: Similar structure but lacks the difluoromethyl and bromophenyl groups.
(2-Amino-4-(methylthio)thiazol-5-yl)(3-bromophenyl)methanone: Contains a methylthio group instead of the difluoromethyl group.
特性
分子式 |
C11H7BrF2N2OS |
|---|---|
分子量 |
333.15 g/mol |
IUPAC名 |
[2-amino-4-(difluoromethyl)-1,3-thiazol-5-yl]-(3-bromophenyl)methanone |
InChI |
InChI=1S/C11H7BrF2N2OS/c12-6-3-1-2-5(4-6)8(17)9-7(10(13)14)16-11(15)18-9/h1-4,10H,(H2,15,16) |
InChIキー |
PIZWKCWSOUWIPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=C(N=C(S2)N)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



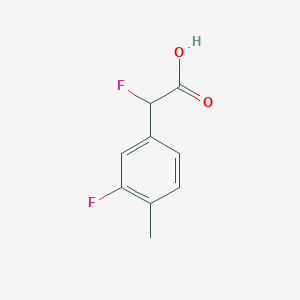

![1-[2-(1H-Pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B15239575.png)
![3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15239578.png)

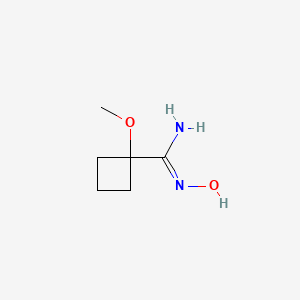
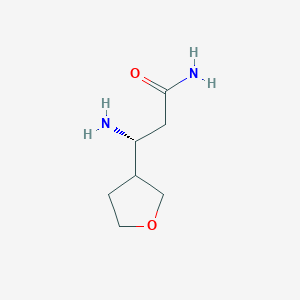
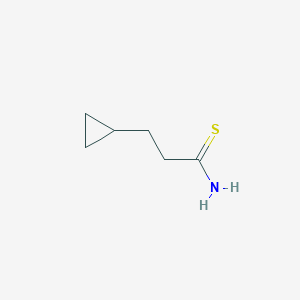
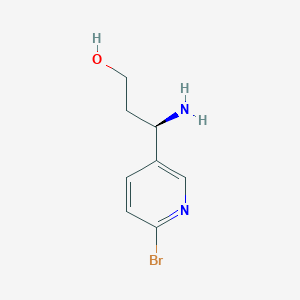
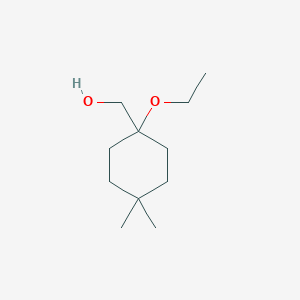
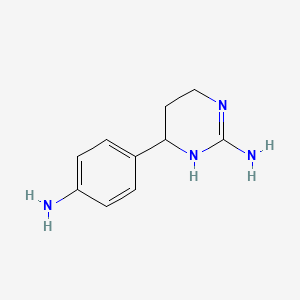
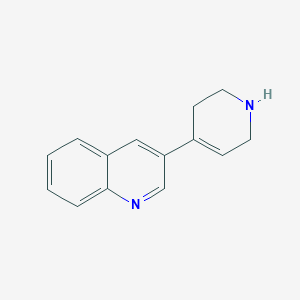
![2-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239632.png)
